molecular formula C19H20N4O2 B4311542 4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile

4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile

Cat. No.: B4311542
M. Wt: 336.4 g/mol
InChI Key: ASUFDUNKQBJZNU-UHFFFAOYSA-N
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Description

4-[(1-Adamantylmethyl)amino]-5-nitrophthalonitrile is a complex organic compound characterized by the presence of an adamantyl group, a nitro group, and a phthalonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile typically involves multiple steps. One common method starts with the preparation of 1-adamantylmethylamine, which is then reacted with 4,5-dichlorophthalonitrile under specific conditions to introduce the adamantylmethylamino group. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Adamantylmethyl)amino]-5-nitrophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1-Adamantylmethyl)amino]-5-nitrophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes or receptors. The nitro group can participate in redox reactions, affecting cellular processes. The phthalonitrile moiety can interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Adamantyl)amino]-5-nitrophthalonitrile
  • 4-[(1-Adamantylmethyl)amino]-5-aminophthalonitrile
  • 4-[(1-Adamantylmethyl)amino]-5-chlorophthalonitrile

Uniqueness

4-[(1-Adamantylmethyl)amino]-5-nitrophthalonitrile is unique due to the combination of the adamantyl group, nitro group, and phthalonitrile moiety. This combination imparts specific chemical and physical properties that are not found in other similar compounds. The presence of the adamantyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-(1-adamantylmethylamino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-9-15-4-17(18(23(24)25)5-16(15)10-21)22-11-19-6-12-1-13(7-19)3-14(2-12)8-19/h4-5,12-14,22H,1-3,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUFDUNKQBJZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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